molecular formula C13H11F17O B1146519 2-Methyl-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol CAS No. 159142-65-1

2-Methyl-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol

Cat. No. B1146519
M. Wt: 506.2
InChI Key:
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Description

“2-Methyl-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol” is a type of organic compound known as a fluorinated alcohol. It has a long carbon chain with multiple fluorine atoms attached, and a hydroxyl (-OH) group and a methyl (-CH3) group attached to the second carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would consist of a long carbon chain, with fluorine atoms replacing most of the hydrogen atoms. The presence of the hydroxyl and methyl groups on the second carbon atom would make this compound an alcohol .


Chemical Reactions Analysis

As a fluorinated alcohol, this compound would likely exhibit properties common to both alcohols and fluorocarbons. It could potentially undergo reactions typical of alcohols, such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of fluorine atoms would likely make it highly stable and resistant to reactions. The alcohol group could make it polar and capable of forming hydrogen bonds .

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, handling of fluorinated compounds requires caution as they can be reactive or toxic. Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound would depend on its potential applications. Fluorinated alcohols have been studied for use in various fields, including materials science and pharmaceuticals .

properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F13O/c1-5(2,25)3-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h25H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTPFVPCFXEYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895441
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-methyldecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-ol

CAS RN

159142-65-1
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-methyldecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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